2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide
Description
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-16(23-14-8-4-12(2)5-9-14)17(20)19-13-6-10-15(11-7-13)24(18,21)22/h4-11,16H,3H2,1-2H3,(H,19,20)(H2,18,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUHVSXVWUPZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Butanamide Backbone
The butanamide core is typically synthesized via a nucleophilic acyl substitution reaction. A carboxylic acid derivative (e.g., butanoyl chloride) reacts with 4-sulfamoylaniline under basic conditions. Key parameters include:
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Reagents : Butanoyl chloride, 4-sulfamoylaniline, and a base such as triethylamine or pyridine.
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
A competing method employs solid-phase synthesis using resin-bound amines, which simplifies purification but requires specialized equipment.
Step-by-Step Preparation Methods
Step 1: Synthesis of N-(4-Sulfamoylphenyl)butanamide
Step 2: Introduction of 4-Methylphenoxy Group
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Reactants : N-(4-Sulfamoylphenyl)butanamide (1.0 equiv.), 4-methylphenol (1.5 equiv.), and K₂CO₃ (2.0 equiv.).
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Solvent : Dimethylformamide (DMF) at 80°C for 12 hours.
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Workup : Extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane:EtOAc 3:1).
Method B: One-Pot Tandem Reaction
A streamlined protocol combines both steps using a Mitsunobu reaction:
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Reactants : Butanoic acid, 4-sulfamoylaniline, 4-methylphenol, triphenylphosphine, and diethyl azodicarboxylate (DEAD).
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Solvent : THF at 0°C → room temperature, 24 hours.
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Advantages : Eliminates intermediate isolation, reducing time and solvent use.
Optimization of Reaction Conditions
Catalytic Systems
Temperature and Time
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Amidation : Lower temperatures (0–5°C) prevent over-acylation, while extended reaction times (24 hours) ensure completion.
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Etherification : Elevated temperatures (80°C) accelerate O-alkylation but risk decomposition beyond 12 hours.
Characterization and Quality Control
Post-synthesis characterization employs:
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NMR Spectroscopy :
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.72 (d, J = 8.8 Hz, 2H, ArH), 7.54 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 6.72 (d, J = 8.4 Hz, 2H, ArH), 4.12 (t, J = 6.8 Hz, 2H, OCH₂), 2.48 (t, J = 7.2 Hz, 2H, COCH₂), 2.24 (s, 3H, CH₃), 1.85–1.78 (m, 2H, CH₂), 1.65–1.58 (m, 2H, CH₂).
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HPLC Purity : >98% using a C18 column (MeCN:H₂O 70:30, 1.0 mL/min).
Scale-Up and Industrial Considerations
Challenges in Large-Scale Production
Cost Efficiency
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Raw Materials : 4-Sulfamoylaniline is the cost driver (~$320/kg), necessitating recovery from mother liquors.
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Catalyst Recycling : Triphenylphosphine oxide (byproduct of Mitsunobu reactions) can be reconverted to triphenylphosphine, reducing waste.
Emerging Methodologies
Photochemical Activation
Recent studies explore UV-light-mediated coupling, reducing reaction times to 4 hours with comparable yields (60–65%).
Biocatalytic Approaches
Lipase-catalyzed amidation in ionic liquids offers enantioselectivity, though yields remain suboptimal (38–45%).
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted butanamides.
Scientific Research Applications
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is particularly effective in mimicking the structure of natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
(a) N-(4-Sulfamoylphenyl)acetamide Derivatives
Compounds such as 2-(6-ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (, Compound 1) share the N-(4-sulfamoylphenyl)amide core but differ in:
(b) Butanamide Derivatives
- 4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide (): Shares a butanamide backbone but replaces the sulfamoylphenyl group with a thiazole ring. This introduces hydrogen-bonding variability and electronic effects, which could modulate biological target interactions .
- N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (, D.1.8): Features a quinoline substituent instead of 4-methylphenoxy, suggesting divergent applications (e.g., tubulin inhibition vs. sulfonamide-related enzyme modulation) .
(c) Sulfamoylphenyl-Containing Compounds
- The target compound’s simpler phenoxy group may improve synthetic accessibility .
Physicochemical and Analytical Data Comparison
*Calculated using IUPAC atomic masses.
Key Observations:
Molecular Weight : The target compound (348.42 g/mol) is lighter than pyridazine-containing analogs (e.g., 409.48 g/mol in ) due to fewer heteroatoms .
Melting Points : Acetamide derivatives () exhibit lower melting points (~144–180°C) compared to bulkier butanamides, suggesting that chain length and substituent rigidity influence crystallinity .
Hydrogen-Bonding Capacity: The sulfamoyl (-SO₂NH₂) group in all compounds provides hydrogen-bond donor/acceptor sites, critical for target binding.
Functional Implications
- Bioactivity: While biological data for the target compound are absent, structurally related N-(4-sulfamoylphenyl)amides exhibit antimicrobial, antitumor, and enzyme-inhibitory activities .
- Synthetic Complexity: The target’s straightforward phenoxy substituent likely simplifies synthesis compared to multi-heterocyclic analogs (e.g., , Compound 12), which require specialized coupling reagents .
Biological Activity
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may influence its interaction with biological targets, leading to various therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 306.38 g/mol
This compound consists of a butanamide backbone with a 4-methylphenoxy group and a 4-sulfamoylphenyl group, which confer distinct chemical properties that are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives. The sulfamoyl group is known to mimic structures of biologically relevant molecules, allowing it to interfere with enzyme function by binding to active or allosteric sites .
Anti-inflammatory Activity
Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.
- Case Study : In vitro studies have shown that related compounds can inhibit COX-1 and COX-2 activities, leading to decreased prostaglandin E2 (PGE2) production. For instance, compounds with similar structural motifs demonstrated IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .
Antimicrobial Properties
Sulfonamide derivatives are also recognized for their antimicrobial activity. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
- Research Findings : Studies have shown that derivatives similar to this compound exhibit potent antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species.
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) COX-1 | IC50 (μM) COX-2 | Antimicrobial Activity |
|---|---|---|---|
| Compound A | 19.45 | 42.1 | Moderate |
| Compound B | 26.04 | 31.4 | High |
| This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
